molecular formula C9H10N4S3 B3314119 2-thiomorpholinothiazolo[4,5-d]pyrimidine-7(6H)-thione CAS No. 950262-81-4

2-thiomorpholinothiazolo[4,5-d]pyrimidine-7(6H)-thione

Cat. No.: B3314119
CAS No.: 950262-81-4
M. Wt: 270.4 g/mol
InChI Key: KALHFAMPKRSJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolo[4,5-d]pyrimidin-7(6H)-ones are a class of compounds that have been studied for their potential as anticancer agents . They are known to inhibit topoisomerase I, an enzyme that is crucial for DNA replication .


Synthesis Analysis

The synthesis of similar compounds, thiazolo[4,5-d]pyrimidin-7(6H)-ones, involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . The reaction is typically carried out under reflux with a base such as sodium methoxide .

Mechanism of Action

The mechanism of action of these compounds is thought to involve inhibition of topoisomerase I, an enzyme that is crucial for DNA replication . This can lead to DNA damage and cell death, making these compounds potential anticancer agents .

Properties

IUPAC Name

2-thiomorpholin-4-yl-4H-[1,3]thiazolo[4,5-d]pyrimidine-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S3/c14-8-6-7(10-5-11-8)12-9(16-6)13-1-3-15-4-2-13/h5H,1-4H2,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALHFAMPKRSJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=C(S2)C(=S)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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